REACTION_CXSMILES
|
[Br:1]Br.[K+].[Br-].[F:5][C:6]1[C:7]2[N:8]([CH:12]=[CH:13][N:14]=2)[CH:9]=[CH:10][CH:11]=1.CC([O-])=O.[Na+]>CO.O>[Br:1][C:12]1[N:8]2[CH:9]=[CH:10][CH:11]=[C:6]([F:5])[C:7]2=[N:14][CH:13]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
118 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=2N(C=CC1)C=CN2
|
Name
|
|
Quantity
|
85 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting yellow solution extracted with CH2Cl2 (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C2N1C=CC=C2F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 155 mg | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |